Cefdaloxime

Description

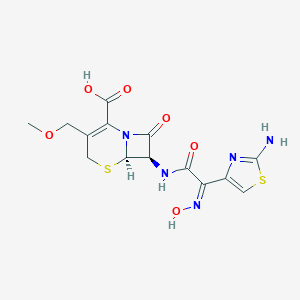

Structure

3D Structure

Properties

CAS No. |

80195-36-4 |

|---|---|

Molecular Formula |

C14H15N5O6S2 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |

InChI Key |

HOGISBSFFHDTRM-RWFJUVPESA-N |

SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Isomeric SMILES |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Synonyms |

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; _x000B_[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia |

Origin of Product |

United States |

Molecular Basis of Cefdaloxime S Antimicrobial Action

Targeting Bacterial Cell Wall Biosynthesis

The primary target of Cefpodoxime (B17579) and other β-lactam antibiotics is the synthesis of the bacterial cell wall, a rigid outer layer that protects the bacterium from osmotic stress. patsnap.comyoutube.com This structure is composed of peptidoglycan, a polymer unique to bacteria, making it an ideal target for antimicrobial agents. patsnap.com Cefpodoxime's action against this process is multifaceted, involving the direct inhibition of peptidoglycan synthesis and specific interactions with key enzymes.

The bactericidal activity of Cefpodoxime is a direct result of its ability to inhibit the synthesis of the peptidoglycan layer in bacterial cell walls. nih.govwikipedia.org Peptidoglycan consists of long glycan chains cross-linked by short peptide bridges, forming a strong, mesh-like structure. patsnap.com This cross-linking step, known as transpeptidation, provides the cell wall with its essential rigidity. youtube.com

Cefpodoxime effectively halts this process. By preventing the final transpeptidation step, the antibiotic obstructs the formation of these crucial cross-links. patsnap.comyoutube.com This disruption leads to the assembly of a weakened and defective cell wall that cannot withstand the high internal osmotic pressure of the bacterial cell. patsnap.comyoutube.com The compromised cell wall ultimately results in cell lysis and bacterial death. patsnap.com

Cefpodoxime's inhibitory effect on peptidoglycan synthesis is achieved by binding to and inactivating a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.comnih.gov PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner side of the bacterial cytoplasmic membrane. They are essential for the final stages of assembling and remodeling the peptidoglycan cell wall during cell growth and division. youtube.comyoutube.com The β-lactam ring in Cefpodoxime's molecular structure mimics the D-Ala-D-Ala moiety of the natural PBP substrate, allowing it to fit into the enzyme's active site. youtube.com

The efficacy of a β-lactam antibiotic is highly dependent on its affinity for specific PBPs, which can vary between different bacterial species. Cefpodoxime is noted for its high and preferential binding affinity for Penicillin-Binding Protein 3 (PBP3). nih.govdrugbank.com PBP3 is primarily involved in the formation of the septum during bacterial cell division. nih.gov By targeting PBP3, Cefpodoxime effectively blocks this process, leading to the formation of elongated, filamentous bacterial cells that are unable to divide. nih.gov While its primary target is PBP3, Cefpodoxime also demonstrates inhibitory activity against other PBPs, such as PBP1a and PBP1b, which are involved in cell wall elongation, though typically at higher concentrations. nih.gov

PBP Binding Profile of Cefpodoxime

| Penicillin-Binding Protein (PBP) | Primary Function | Cefpodoxime Binding Affinity | Result of Inhibition |

|---|---|---|---|

| PBP3 | Septum formation during cell division | High / Preferential nih.govdrugbank.com | Inhibition of cell division, leading to filamentation nih.gov |

| PBP1a / PBP1b | Cell elongation | Moderate | Contributes to cell lysis at higher concentrations nih.gov |

| PBP2 | Cell shape maintenance and elongation | Lower | Contributes to overall antibacterial effect |

The interaction between Cefpodoxime and a PBP is an active process that involves significant conformational changes. When Cefpodoxime binds to the active site of a PBP, its strained β-lactam ring is attacked by a serine residue within the enzyme's active site. youtube.com This results in the opening of the β-lactam ring and the formation of a stable, long-lasting covalent acyl-enzyme intermediate. youtube.com This acylation process effectively traps the enzyme in an inactive state. The formation of this bond induces conformational changes in the PBP, which can create a barrier-like structure at the entrance of the active site, preventing the natural substrate from binding and halting peptidoglycan synthesis. nih.gov These structural alterations are crucial for the irreversible inactivation of the enzyme. nih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

Bactericidal Mechanisms at the Molecular Level

The culmination of Cefpodoxime's interaction with PBPs and the subsequent inhibition of peptidoglycan synthesis is a potent bactericidal effect. nih.govwikipedia.org The molecular cascade leading to cell death begins with the weakening of the cell wall. patsnap.com Without the continuous synthesis and repair of the peptidoglycan layer, the bacterial cell loses its ability to resist the high internal turgor pressure. youtube.com

This imbalance triggers the activation of autolytic enzymes (autolysins) within the bacterium, which further degrade the existing peptidoglycan. The combination of a halt in cell wall synthesis and accelerated degradation of the cell wall leads to a catastrophic loss of structural integrity. youtube.com Consequently, the cytoplasmic membrane bulges outward, eventually rupturing and releasing the cellular contents, a process known as lysis. patsnap.com This definitive and lethal outcome classifies Cefpodoxime as a bactericidal, rather than a bacteriostatic, antibiotic. drugbank.com

Synthetic Methodologies and Chemical Derivatization of Cefdaloxime

Established Synthetic Routes to the Cefdaloxime Core Structure

An efficient and large-scale synthetic route for this compound (1a) has been developed, which notably avoids the need for chromatographic purification steps. The synthesis commences with the commercially available (6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (AMCA) (2).

The key steps of the synthesis are outlined below:

Acylation: AMCA (2) is acylated using the trityl-protected mercaptobenzothiazole thioester (3b). This reaction is carried out in the presence of bis(trimethylsilyl)acetamide, which acts as a silylating agent to facilitate the reaction. The resulting product is the tritylated this compound intermediate (4).

Detritylation: The trityl protecting group is subsequently removed from intermediate (4) by treatment with formic acid.

Precipitation: The final step involves a pH-adjusted precipitation of the this compound core structure (1a).

This synthetic approach is advantageous for large-scale production due to its efficiency and the elimination of chromatography, which is often a bottleneck in industrial processes.

| Compound Name | Structure | Role in Synthesis |

| This compound (1a) | (6R,7R)-7-[(Z)-(2-Aminothiazol-4-yl)(hydroxyimino)acetamido]-3-(methoxymethyl)-3-cephem-4-carboxylic Acid | Final Product |

| AMCA (2) | (6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid | Starting Material |

| Thioester (3b) | 2-Benzothiazolyl (Z)-(2-aminothiazol-4-yl)[(triphenylmethoxy)imino]thioacetate | Acylating Agent |

| Tritylated this compound (4) | (6R,7R)-7-[(Z)-(2-Aminothiazol-4-yl)[(triphenylmethoxy)imino]acetamido]-3-(methoxymethyl)-3-cephem-4-carboxylic Acid | Intermediate |

Strategies for Diastereomer Separation and Purification of this compound Prodrugs

This compound is the active form of the 1-(S)-(pivaloyloxy)ethyl ester prodrug, HR916K (1b). The esterification of the carboxylic acid at the 4-position of the cephem nucleus introduces a new chiral center, leading to the formation of diastereomers. The separation and purity assessment of these diastereomers are crucial for ensuring the quality and consistency of the final drug product.

The separation of diastereomers of cephalosporin (B10832234) prodrugs can be challenging. For instance, in the case of cefpodoxime (B17579) proxetil, a structurally similar cephalosporin prodrug, it was found that separating the (R)- and (S)-diastereomers of its precursor, AMCA proxetil, was not possible using a standard HPLC system. This suggests that conventional chromatographic methods may not be sufficient for the resolution of this compound prodrug diastereomers.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers and diastereomers. Polysaccharide-based CSPs are among the most popular choices for the chiral separation of pharmaceutical compounds. For challenging separations, the use of specialized chiral columns and optimization of mobile phase conditions are often necessary.

While chromatographic separation of this compound prodrug diastereomers may be difficult, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively used for their characterization and purity assessment.

In the study of cefpodoxime proxetil diastereomers, ¹H NMR spectroscopy was instrumental in distinguishing between the (R)- and (S)-diastereomers. Although many signals in the NMR spectra of the two diastereomers were similar, key differences were observed in the chemical shifts of specific protons, particularly those in the 6-position and 4-position of the cephem ring. The presence of a double set of signals for certain protons in the spectrum of the diastereomeric mixture confirmed the presence of both diastereomers. Solid-state NMR has also been utilized to study the structure-activity relationship of cefpodoxime proxetil.

Therefore, even if physical separation is not readily achieved, NMR provides a robust analytical tool to assess the diastereomeric ratio in a given sample of a this compound prodrug.

| Analytical Technique | Application in Diastereomer Analysis | Key Findings for a Related Compound (Cefpodoxime Proxetil) |

| HPLC | Separation and quantification of diastereomers. | Standard HPLC system was unable to separate the diastereomers of the AMCA proxetil precursor. |

| ¹H NMR Spectroscopy | Identification and characterization of individual diastereomers and determination of diastereomeric ratio. | Clear differences in chemical shifts for specific protons allowed for the unambiguous identification of each diastereomer. |

Novel Synthetic Approaches for Cephalosporin Analogs Applicable to this compound

The development of novel cephalosporin analogs is an active area of research aimed at overcoming antibiotic resistance and improving the pharmacological properties of this class of drugs. Methodologies for creating spirocyclic and nuclearly-modified cephalosporins are particularly noteworthy and could be applicable to the derivatization of this compound.

Spirocyclic structures can impart three-dimensionality to a molecule, which can enhance its interaction with biological targets. A novel method for generating spiro-cephalosporin compounds involves a Michael-type addition to the dihydrothiazine ring.

One reported approach involves the coupling of a range of catechols with a cephalosporin precursor under mildly basic conditions (K₂CO₃ in DMF). This leads to the stereoselective formation of spiro-cephalosporins in moderate to good yields. Another method describes a one-pot thioalkylation of a chloromethyl cephalosporin with 1,2,4-triazolidine-3-thiones, followed by an intramolecular Michael addition to create novel 3-spirocephalosporins.

These methodologies offer a pathway to synthesize spiro-analogs of this compound, potentially leading to compounds with novel biological activities.

| Synthetic Strategy | Key Reagents and Conditions | Outcome |

| Michael-type addition | Catechols, K₂CO₃, DMF | Stereoselective formation of spiro-cephalosporins. |

| One-pot thioalkylation and intramolecular Michael addition | Chloromethyl cephalosporin, 1,2,4-triazolidine-3-thiones, K₂CO₃, acetone, H₂O | Formation of novel 3-spirocephalosporins. |

Modification of the core bicyclic structure of cephalosporins can lead to "nuclear analogs" with altered stability and biological activity. A general synthetic route has been developed for creating such analogs starting from heterocyclic α-amino-acids. A key step in this synthesis involves the photolysis of a diazo-compound, which generates a transient carbene intermediate. This intermediate then undergoes a stereoselective intramolecular insertion to form the fused β-lactam heterocyclic system. This strategy could potentially be adapted to create nuclear analogs of this compound.

Chemical Modifications for Enhanced Molecular Properties

This compound, a third-generation cephalosporin, embodies a sophisticated molecular architecture achieved through targeted chemical modifications designed to enhance its antibacterial efficacy, stability, and pharmacokinetic profile. The structure of this compound has been strategically engineered, drawing from extensive structure-activity relationship (SAR) studies of the cephalosporin class. Key modifications are primarily focused on the C-7 acylamino side chain and the C-3 substituent of the core 7-aminocephalosporanic acid (7-ACA) nucleus.

The development of advanced cephalosporins like this compound is driven by the need to overcome the limitations of earlier generations, such as restricted antibacterial spectrum and susceptibility to bacterial resistance mechanisms, particularly β-lactamase enzymes. nih.gov Chemical derivatization plays a pivotal role in modulating these properties.

A crucial modification in third-generation cephalosporins, including this compound, is the introduction of a (Z)-methoxyimino group within the C-7 side chain. This specific spatial arrangement confers significant stability against hydrolysis by a wide range of β-lactamases, enzymes that are a primary mechanism of resistance in many bacteria. nih.gov This stability ensures the integrity of the essential β-lactam ring, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.

Furthermore, the C-7 side chain of this compound features an aminothiazole ring. This heterocyclic moiety is instrumental in enhancing the antibacterial spectrum, particularly against Gram-negative bacteria. nih.gov The combination of the aminothiazole ring and the methoxyimino group is a hallmark of third-generation cephalosporins, contributing to their potent activity.

To improve oral bioavailability, a significant challenge for many cephalosporins, the carboxyl group at C-4 is often derivatized to form a prodrug. This compound is the active metabolite of its prodrug ester, HR 916. nih.gov This approach is analogous to the well-documented case of Cefpodoxime and its prodrug, Cefpodoxime proxetil. nih.govnih.gov The ester linkage is designed to be cleaved by esterases in the intestinal mucosa, releasing the active this compound into the bloodstream. nih.govdrugs.com This chemical modification is a key strategy for converting an otherwise poorly absorbed antibiotic into an effective oral agent.

The impact of these chemical modifications on the molecular properties of this compound and related third-generation cephalosporins is summarized in the table below.

| Chemical Modification | Position | Enhanced Molecular Property | Research Finding |

| (Z)-Methoxyimino Group | C-7 Acyl Side Chain | Increased stability against β-lactamase hydrolysis. | The presence of an oxyimino group is associated with resistance to β-lactamases. nih.gov |

| Aminothiazole Ring | C-7 Acyl Side Chain | Broadened antibacterial spectrum, especially against Gram-negative bacteria. | The amino-2-thiazole heterocycle at position 7 enhances antibacterial activity. nih.gov |

| Methoxymethyl Group | C-3 | Modulation of pharmacokinetic profile and antibacterial spectrum. | Modifications at the C-3 position are a key strategy in the synthesis of new cephalosporins. |

| Prodrug Ester Linkage | C-4 Carboxyl Group | Enhanced oral bioavailability. | Prodrugs like Cefpodoxime proxetil are de-esterified in vivo to release the active drug, improving absorption. nih.govnih.gov |

These targeted chemical derivatizations collectively result in a molecule with enhanced stability, a broader spectrum of activity, and the potential for oral administration, overcoming major hurdles in antibiotic therapy.

Structure Activity Relationship Sar Investigations of Cefdaloxime Analogs

Correlation Between Chemical Structure and Antimicrobial Potency

The antimicrobial potency of cephalosporins, including cefdaloxime, is significantly influenced by the substituents attached to the core cephem nucleus wikipedia.orgnih.gov.

Role of Side Chains in Modulating Biological Activity

The side chains appended to the cephalosporin (B10832234) nucleus are key determinants of this compound's biological activity nih.gov. This compound possesses a methoxymethyl group and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino side group nih.gov. These side chains influence various properties, including the affinity for penicillin-binding proteins, ability to penetrate bacterial cell walls, and stability against enzymatic degradation by beta-lactamases nih.govnih.govwikipedia.orgnih.gov. The presence of a thiazole (B1198619) ring in the side chain is a common feature in many biologically active compounds, including various antibiotics researchgate.netresearchgate.net.

Stereochemical Influence on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of chiral drugs like this compound nih.govijpsr.com. Proteins, the targets of many drugs, are often enantioselective, meaning they can differentiate between different stereoisomers nih.gov.

Chirality and Diastereomer-Specific Interactions

This compound contains chiral centers, which can lead to the existence of different stereoisomers, including enantiomers and diastereomers ncats.iogoogleapis.com. Diastereomers have different physicochemical properties and can exhibit distinct binding affinities and biological activities at target sites compared to each other and to enantiomers nih.govijpsr.comresearchgate.net. The specific three-dimensional orientation of substituents around chiral centers influences how the molecule interacts with bacterial targets like PBPs nih.govmdpi.com.

Conformational Analysis and Bioactivity Correlation

Conformational analysis, the study of the possible three-dimensional arrangements of a molecule, is important in understanding the relationship between structure and bioactivity researchgate.net. The preferred conformation of this compound and its analogs can influence their ability to bind effectively to PBPs and evade resistance mechanisms unl.pt. While specific detailed conformational analysis data for this compound in relation to its bioactivity were not extensively found in the search results, the principle that molecular conformation impacts biological interaction is well-established in drug design researchgate.net.

SAR in the Context of Beta-Lactamase Stability

Bacterial resistance to beta-lactam antibiotics often arises from the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive nih.govresearchgate.net. SAR studies are crucial in designing cephalosporin analogs with improved stability against these enzymes. The chemical structure of a cephalosporin influences its susceptibility to beta-lactamase hydrolysis nih.gov. For example, the presence of certain side chains, such as the methoxy-imino side chain at position 7 in cefuroxime (B34974) (a related cephalosporin), has been shown to confer higher stability against certain beta-lactamases nih.govresearchgate.net. Modifications to the cephalosporin nucleus and side chains of this compound and its analogs are investigated to identify structural features that enhance resistance to enzymatic degradation by a wide array of beta-lactamases researchgate.netresearchgate.net.

Molecular Mechanisms of Bacterial Resistance to Cefdaloxime

Enzymatic Inactivation by Beta-Lactamases

The principal mechanism of resistance to Cefdaloxime is its inactivation by beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural feature of this compound and other beta-lactam antibiotics. This chemical modification renders the antibiotic inactive, as the intact beta-lactam ring is essential for its antibacterial activity. nih.govnih.gov

Beta-lactamases are a diverse group of enzymes, and multiple classification schemes exist to categorize them. The Ambler molecular classification system divides them into four classes (A, B, C, and D) based on their amino acid sequences. asm.orgucv.ve Classes A, C, and D are serine-beta-lactamases, utilizing a serine residue in their active site for catalysis, while class B enzymes are metallo-beta-lactamases that require zinc ions for their activity. asm.orgucv.ve

A functional classification system, such as the Bush-Jacoby-Medeiros system, groups these enzymes based on their substrate and inhibitor profiles. asm.org This system is often more clinically relevant as it helps predict the effectiveness of different beta-lactam antibiotics.

| Ambler Class | Functional Group | Key Characteristics Affecting Cephalosporins | Examples |

| Class A | Group 2be (ESBLs) | Hydrolyze extended-spectrum cephalosporins (e.g., cefotaxime, ceftazidime) and are inhibited by clavulanic acid. ucv.vejscimedcentral.com | TEM, SHV, CTX-M types jscimedcentral.commsdmanuals.com |

| Class C | Group 1 | Primarily cephalosporinases that can hydrolyze cephamycins (e.g., cefoxitin) and are typically not inhibited by classic beta-lactamase inhibitors. nih.gov | AmpC jscimedcentral.comnih.gov |

| Class D | Group 2d | Oxacillinases that can have variable activity against cephalosporins. | OXA enzymes |

| Class B | Group 3 | Metallo-beta-lactamases that can hydrolyze a broad range of beta-lactams, including carbapenems and cephalosporins, and are not inhibited by serine beta-lactamase inhibitors. | NDM, VIM, IMP types |

Extended-spectrum beta-lactamases (ESBLs), predominantly belonging to Ambler class A, are of significant concern as they are capable of hydrolyzing third-generation cephalosporins like this compound. jscimedcentral.commsdmanuals.com The emergence of these enzymes has substantially limited the therapeutic efficacy of many cephalosporins. nih.gov

The hydrolysis of this compound by serine-beta-lactamases involves a two-step process. First, a serine residue in the active site of the enzyme acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. This leads to the formation of a transient acyl-enzyme intermediate and the opening of the beta-lactam ring. mdpi.comresearchgate.net In the second step, a water molecule, activated by a general base residue in the enzyme's active site, hydrolyzes the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. researchgate.net

Metallo-beta-lactamases utilize one or two zinc ions in their active site to activate a water molecule, which then directly attacks the beta-lactam ring, leading to its hydrolysis without the formation of a covalent enzyme intermediate. researchgate.net

The efficiency of this compound hydrolysis can be influenced by the specific type of beta-lactamase. For instance, extended-spectrum beta-lactamases have evolved mutations in their active sites that expand the substrate-binding pocket, allowing them to accommodate and hydrolyze bulkier third-generation cephalosporins like this compound more effectively. nih.gov

To counteract the activity of beta-lactamases, this compound can be co-administered with beta-lactamase inhibitors. These inhibitors are structurally similar to beta-lactam antibiotics and act as "suicide substrates." They bind to the active site of the beta-lactamase, and upon the initiation of the catalytic process, they form a stable, covalent intermediate that inactivates the enzyme. nih.gov

Common beta-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam. nih.gov These are generally effective against many Class A beta-lactamases. nih.gov However, they are typically not effective against Class C (AmpC) cephalosporinases and Class B metallo-beta-lactamases. nih.govnih.gov Newer inhibitors, such as avibactam, have a broader spectrum of activity and can inhibit some Class C and even some Class D and A carbapenemases.

Recent research has focused on developing novel beta-lactamase inhibitors to combat emerging resistance. For example, ETX1317, a novel diazabicyclooctenone inhibitor, has shown the ability to restore the activity of cefpodoxime (B17579) (a related cephalosporin) against a wide range of beta-lactamase-producing bacteria, including those expressing ESBLs and AmpC enzymes. ihma.com The combination of this compound with such inhibitors can be a crucial strategy to overcome enzymatic resistance.

Target Site Modification

Another significant mechanism of bacterial resistance to this compound involves alterations in the drug's molecular target, the penicillin-binding proteins (PBPs). infectionsinsurgery.orgnih.gov PBPs are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. taylorandfrancis.com By binding to and inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial cell death. drugbank.com

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. crstoday.com These mutations can lead to the production of altered PBPs with a reduced affinity for this compound and other beta-lactam antibiotics. nih.gov As a result, higher concentrations of the antibiotic are required to inhibit cell wall synthesis, leading to clinical resistance.

This mechanism is particularly well-documented in bacteria such as Streptococcus pneumoniae and Staphylococcus aureus (specifically methicillin-resistant Staphylococcus aureus, or MRSA). nih.govnih.gov In these organisms, resistance to beta-lactams is often mediated by the production of low-affinity PBPs. infectionsinsurgery.org For instance, MRSA acquires the mecA gene, which encodes for a PBP variant (PBP2a) that has a very low affinity for most beta-lactam antibiotics. nih.gov

The reduced affinity of altered PBPs for this compound is a direct result of structural changes in the antibiotic's binding site. Mutations in the genes encoding these proteins can lead to amino acid substitutions in or near the active site of the PBP. nih.gov These changes can alter the shape and chemical properties of the binding pocket, making it more difficult for this compound to bind effectively.

Efflux Pump Mechanisms

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide variety of structurally diverse compounds, including antibiotics like this compound, from the cell. nih.govnih.gov This mechanism of resistance is a significant concern as it can contribute to multidrug resistance (MDR), where a bacterium becomes resistant to multiple types of antibiotics. frontiersin.orgfrontiersin.org

Role of Efflux Systems in this compound Resistance Development

The overexpression of efflux pumps is a key factor in the development of bacterial resistance to this compound. By actively pumping the antibiotic out of the cell, these systems prevent it from reaching its target site, the penicillin-binding proteins (PBPs), thereby allowing the bacteria to survive and multiply. reactgroup.org Efflux pumps can contribute to both intrinsic resistance, the innate ability of a bacterium to resist an antibiotic, and acquired resistance, which develops through genetic mutations or the acquisition of resistance genes. nih.govtandfonline.com

Several families of efflux pumps are associated with multidrug resistance, including the Resistance-Nodulation-Division (RND) family, which is particularly prominent in Gram-negative bacteria. nih.govmdpi.com The overexpression of these pumps can lead to a low-level resistance that, under continuous antibiotic pressure, may facilitate the development of higher-level resistance through the acquisition of other resistance mechanisms. mdpi.com

Below is a table summarizing the major families of bacterial efflux pumps and their role in antibiotic resistance.

| Efflux Pump Family | Energy Source | Common Substrates | Role in Resistance |

| Resistance-Nodulation-Division (RND) | Proton motive force | Wide range of antibiotics (including β-lactams), detergents, dyes | Major contributor to multidrug resistance in Gram-negative bacteria. mdpi.com |

| Major Facilitator Superfamily (MFS) | Proton motive force | Various drugs and metabolites | Widespread in both Gram-positive and Gram-negative bacteria, contributing to resistance to a variety of antibiotics. |

| ATP-Binding Cassette (ABC) Superfamily | ATP hydrolysis | Diverse substrates including antibiotics, lipids, and peptides | Found in all organisms; some members are involved in antibiotic efflux. |

| Small Multidrug Resistance (SMR) Family | Proton motive force | Quaternary ammonium compounds, intercalating dyes | Contribute to resistance to a narrower range of compounds compared to RND pumps. |

| Multidrug and Toxic Compound Extrusion (MATE) Family | Sodium ion or proton gradient | Cationic drugs, fluoroquinolones, aminoglycosides | Contribute to resistance to a variety of clinically relevant antibiotics. nih.gov |

Molecular Components of Bacterial Efflux Pumps

In Gram-negative bacteria, the most clinically significant efflux pumps, such as those from the RND family, are typically tripartite systems. These complex structures span the entire bacterial cell envelope, from the inner membrane to the outer membrane, and consist of three main components:

Inner Membrane Protein (IMP): This component is located in the inner cytoplasmic membrane and is responsible for recognizing and binding the substrate (e.g., this compound). It utilizes the proton motive force to energize the transport process. frontiersin.org Examples include AcrB and MexB.

Periplasmic Membrane Fusion Protein (MFP): This protein acts as a bridge, connecting the inner membrane protein to the outer membrane protein. frontiersin.org It is thought to play a role in the assembly and stabilization of the entire efflux pump complex. Examples include AcrA and MexA.

Outer Membrane Protein (OMP): This component forms a channel through the outer membrane, providing an exit route for the antibiotic to be expelled from the cell. frontiersin.org TolC is a well-characterized example of an outer membrane protein that works in conjunction with various inner membrane pumps.

This tripartite organization allows for the efficient removal of antibiotics from the periplasm or the inner membrane, preventing them from reaching their intracellular targets.

Reduced Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances into the cell. nih.gov Reduced permeability of this membrane is a significant mechanism of resistance to cephalosporins, including this compound. nih.gov This reduction in permeability is primarily achieved through the modification or loss of porins, which are protein channels that facilitate the diffusion of hydrophilic molecules like β-lactam antibiotics across the outer membrane. mdpi.comwikipedia.org

The ability of a cephalosporin (B10832234) to cross the outer membrane is influenced by its physicochemical properties, such as molecular size, hydrophobicity, and charge. nih.gov Alterations in the number or type of porin channels can significantly decrease the intracellular concentration of this compound, thereby contributing to resistance. nih.gov Studies have shown that decreased susceptibility to cephalosporins like cefpodoxime in Escherichia coli can be associated with changes in the major outer membrane proteins OmpC and OmpF. nih.gov

The following table details key porins in Gram-negative bacteria and their role in antibiotic resistance.

| Porin | Bacterial Species | Function | Impact of Alteration on Resistance |

| OmpF | Escherichia coli, Enterobacteriaceae | General, non-specific channel for hydrophilic molecules. mdpi.com | Loss or reduced expression leads to decreased influx of β-lactam antibiotics, contributing to resistance. mdpi.com |

| OmpC | Escherichia coli, Enterobacteriaceae | General, non-specific channel, typically with a smaller pore size than OmpF. mdpi.com | Downregulation or mutation can restrict the entry of cephalosporins. |

| OprD (OccD1) | Pseudomonas aeruginosa | Specific channel for basic amino acids and carbapenems. | Loss of OprD is a primary mechanism of resistance to carbapenems and can affect the uptake of some cephalosporins. |

| BpsOmp38 | Burkholderia pseudomallei | General diffusion porin. | Expression levels and specific amino acid residues within the pore can influence susceptibility to cephalosporins and carbapenems. nih.gov |

Research has demonstrated that mutations leading to the loss of porins can significantly increase resistance to antibiotics. wikipedia.org For example, the absence of the OmpF porin in E. coli has been shown to result in a notable increase in resistance to β-lactam antibiotics. mdpi.com

Biofilm-Mediated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. nih.govcabidigitallibrary.org Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. mdpi.comnih.gov This enhanced resistance is multifactorial and poses a significant challenge in treating infections. oup.com

Extracellular Polymeric Substance (EPS) Matrix Contributions to Resistance

The EPS matrix is a key component of biofilms and plays a crucial role in antibiotic resistance. nih.govfrontiersin.org It is a complex mixture of polysaccharides, proteins, extracellular DNA (eDNA), and lipids. africanjournalofbiomedicalresearch.com The EPS contributes to resistance in several ways:

Physical Barrier: The dense and viscous nature of the EPS matrix can act as a physical barrier, impeding the diffusion of antibiotics like this compound and preventing them from reaching the bacterial cells within the biofilm. mdpi.comasm.org

Adsorption of Antibiotics: The EPS contains numerous charged and hydrophobic molecules that can bind to and sequester antibiotic molecules, effectively reducing their concentration and bioavailability within the biofilm. nih.gov

Enzymatic Degradation: The EPS matrix can concentrate enzymes that are capable of degrading antibiotics. For instance, β-lactamases can be trapped within the matrix, where they can inactivate this compound before it can reach the bacterial cells.

The composition of the EPS can vary depending on the bacterial species and environmental conditions, influencing its effectiveness as a protective barrier.

Physiological Changes within Biofilm Communities Enhancing Resistance

The unique environment within a biofilm leads to significant physiological changes in the resident bacteria, which further enhances their resistance to antibiotics.

Nutrient and Oxygen Gradients: Within a biofilm, there are gradients of essential nutrients and oxygen, with cells in the deeper layers often being in a state of starvation and reduced metabolic activity. cabidigitallibrary.orgnih.gov Since many antibiotics, including β-lactams, are most effective against actively growing and dividing cells, these slow-growing or dormant cells (persister cells) are less susceptible. nih.gov

Altered Gene Expression: The biofilm environment triggers changes in gene expression, leading to the upregulation of genes associated with stress responses and resistance mechanisms. nih.gov This can include the increased expression of efflux pumps and enzymes that modify or degrade antibiotics.

Horizontal Gene Transfer: The close proximity of bacterial cells within a biofilm facilitates the exchange of genetic material, including antibiotic resistance genes, through horizontal gene transfer. nih.gov This allows for the rapid spread of resistance throughout the biofilm community.

These physiological adaptations, combined with the protective properties of the EPS matrix, make biofilm-associated infections particularly difficult to eradicate with conventional antibiotic therapy.

Rational Prodrug Design and Molecular Engineering of Cefdaloxime

Principles of Prodrug Strategy for Cephalosporins

The prodrug strategy for cephalosporins represents a pivotal approach in medicinal chemistry to overcome the pharmacokinetic limitations of this important class of antibiotics. Many cephalosporins, particularly later-generation agents, possess a zwitterionic nature at physiological pH, characterized by a negatively charged carboxylic acid at the C-4 position and a positively charged group on the C-3 or C-7 side chain. This charge distribution results in high polarity, which severely restricts their passive diffusion across the lipid-rich membranes of the gastrointestinal tract, leading to poor oral bioavailability. The primary goal of a cephalosporin (B10832234) prodrug is to transiently mask the polar carboxylic acid group, thereby increasing the molecule's lipophilicity to enhance its absorption from the gut into the bloodstream. Following absorption, the prodrug must be efficiently and selectively converted back to the active parent cephalosporin through enzymatic or chemical means.

Molecular Modification to Enhance Drug Delivery and Transport

The most common molecular modification to create orally active cephalosporin prodrugs is the esterification of the C-4 carboxyl group. asm.org This conversion neutralizes the negative charge, transforming the polar parent drug into a more lipophilic, uncharged ester. This increased lipophilicity facilitates the molecule's transit across the intestinal epithelium via passive diffusion. The success of this approach is critically dependent on the nature of the ester promoiety.

An ideal promoiety should strike a delicate balance: it must be lipophilic enough to promote absorption but also sufficiently labile to be cleaved by endogenous enzymes, primarily esterases, located in the intestinal wall, liver, or blood. Furthermore, the promoiety itself and the byproducts of its cleavage (e.g., an aldehyde and an acid) should be non-toxic.

Common examples of this strategy include acyloxyalkyl esters, such as the 1-(acetyloxy)ethyl ester of cefuroxime (B34974) (cefuroxime axetil) and the 1-(isopropyloxy-carbonyloxy)ethyl ester of cefpodoxime (B17579) (cefpodoxime proxetil). asm.org These esters are designed to be hydrolyzed by non-specific esterases after absorption, releasing the active cefuroxime or cefpodoxime. The rate of this hydrolysis is crucial; the prodrug must be stable enough to avoid premature cleavage in the gastrointestinal lumen, which would release the unabsorbable parent drug, yet reactive enough to ensure rapid and complete conversion to the active form in the systemic circulation. scite.ai

Exploitation of Carrier-Mediated Transport Systems for Prodrugs

While enhancing passive diffusion is the predominant strategy for cephalosporin ester prodrugs, another sophisticated approach involves hijacking the body's natural nutrient transport systems. The intestinal epithelium is equipped with a variety of carrier proteins that facilitate the uptake of essential molecules like amino acids, peptides, and monosaccharides. By designing a prodrug that mimics the natural substrate of one of these transporters, it is possible to achieve active transport into the enterocytes, bypassing the limitations of passive diffusion.

Amino-cephalosporins, such as cephalexin (B21000) and cephradine, are known to be substrates for proton-coupled peptide transporters (PEPT1) in the brush border membrane of intestinal cells. researchgate.net This carrier-mediated uptake explains their relatively good oral absorption despite their polarity. Prodrug design can leverage this mechanism. For example, a prodrug can be synthesized by linking the parent cephalosporin to an amino acid or a dipeptide, creating a molecule that is recognized and transported by the corresponding carrier system. Once inside the cell or in circulation, the linker is cleaved to release the active drug. This strategy offers the potential for higher absorption efficiency and specificity compared to passive diffusion.

Enzyme-Mediated Activation Mechanisms of Prodrugs

The activation of cephalosporin prodrugs is almost exclusively an enzyme-mediated process. For the widely used ester prodrugs, non-specific esterases are the key activators. These enzymes are abundant in the intestinal mucosa, plasma, and liver. Upon absorption of the lipophilic prodrug ester into the intestinal cells or its passage into the portal circulation, these esterases catalyze the hydrolysis of the ester bond.

This process is typically a two-step cascade for acyloxyalkyl esters. First, an esterase cleaves the terminal ester bond of the promoiety. This generates an unstable hemiacetal intermediate, which then spontaneously decomposes, releasing the active cephalosporin, an aldehyde (such as acetaldehyde), and carbon dioxide. This rapid, non-enzymatic second step ensures that the reverse reaction does not occur and that the active drug is efficiently liberated.

A more targeted approach to enzyme-mediated activation exploits enzymes that are specific to a site of infection. A notable example is the design of prodrugs activated by bacterial β-lactamases. scite.ai These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. A prodrug can be designed where the cephalosporin core is linked to a separate cytotoxic agent. In the presence of β-lactamase-producing resistant bacteria, the enzyme cleaves the β-lactam ring of the cephalosporin moiety. This cleavage initiates an electronic cascade, leading to the fragmentation of the linker and the release of the attached active agent precisely at the site of the resistant infection. scite.ai This strategy effectively turns a bacterial resistance mechanism into a targeted drug activation system.

Specific Prodrugs of Cefdaloxime: HR 916 K and Related Esters

This compound (also known as RU 29246) is a broad-spectrum, third-generation oral cephalosporin. nih.govnih.gov To overcome its inherently poor oral absorption, a prodrug strategy was employed, leading to the development of HR 916 K (also referred to as HR 916 B). nih.govnih.gov This compound is the 1-(pivaloyloxy)ethyl ester of this compound, designed to be well-absorbed after oral administration and then rapidly and completely hydrolyzed in the body to release the active this compound. nih.govnih.gov

Design Rationale for 1-(Pivaloyloxy)ethyl Esters

The choice of the 1-(pivaloyloxy)ethyl (POE) promoiety for this compound was a deliberate molecular engineering decision based on established principles of prodrug design. This specific ester, often called a "pivoxil" ester, has been successfully used to enhance the oral bioavailability of various drugs, including other β-lactam antibiotics like cefetamet (B193807) pivoxil.

The rationale for using the POE group involves several key advantages:

Modulated Stability: The steric hindrance provided by the tert-butyl group in the pivalate (B1233124) moiety offers a degree of protection against premature hydrolysis by chemical means or non-specific esterases in the gut lumen. This chemical stability is crucial for ensuring that the prodrug reaches the intestinal wall intact for absorption.

Efficient Enzymatic Cleavage: Despite its steric bulk, the POE ester is an excellent substrate for endogenous esterases found in the intestinal epithelium and blood. Following absorption, these enzymes efficiently hydrolyze the ester linkage, initiating the two-step release of active this compound. Studies with other POE prodrugs have shown that this hydrolysis is often so complete during the first pass through the intestine and liver that the intact prodrug is undetectable in systemic circulation. nih.gov

Favorable Byproducts: The enzymatic cleavage of the POE moiety releases pivalic acid and acetaldehyde. Pivalic acid is generally considered to have a low toxicity profile, making it a relatively safe cleavage byproduct.

Pharmacokinetic studies have demonstrated the success of this design. After oral administration in animal models, HR 916 B is well-absorbed and efficiently converted to this compound, achieving high mean peak blood levels of the active drug. nih.gov

Stereoisomeric Considerations in Prodrug Activation

The introduction of the 1-(pivaloyloxy)ethyl ester group into this compound creates a new chiral center at the C-1 position of the ethyl group. Consequently, the prodrug HR 916 K exists as a mixture of two diastereoisomers (R and S). This stereoisomerism has significant implications for the activation of the prodrug, as enzymatic processes are often highly stereoselective.

Research on similar cephalosporin prodrugs, such as cefuroxime axetil and cefpodoxime proxetil, has shown that intestinal esterases can hydrolyze one diastereoisomer much faster than the other. asm.orgasm.org This phenomenon is known as stereoselective hydrolysis.

| Prodrug Ester | Diastereoisomer | Half-life (t1/2) in Intestinal Juice (hours) | Relative Hydrolysis Rate |

|---|---|---|---|

| Cefuroxime Axetil | Isomer A | 0.37 | Isomer A is ~2.5x faster |

| Isomer B | 0.93 | ||

| Cefpodoxime Proxetil | Isomer A | 0.18 | Isomer A is ~5.4x faster |

| Isomer B | 0.98 |

Another stereoisomeric consideration for cephalosporins is the potential for isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ³ position to the inactive Δ² position. nih.govnih.gov This isomerization is base-catalyzed and can occur in the slightly alkaline environment of the intestine. scite.ai The resulting Δ²-ester is often more susceptible to hydrolysis, leading to the inactive Δ²-cephalosporin. asm.org However, studies have shown that in the presence of intestinal enzymes, the rate of direct enzymatic hydrolysis of the prodrug to the active Δ³-cephalosporin is much faster than the rate of chemical isomerization. asm.orgasm.org Therefore, while Δ² isomerization is a potential degradation pathway, premature enzymatic hydrolysis is considered the more significant contributor to the incomplete bioavailability of cephalosporin prodrug esters. asm.org

| Pathway | Description | Result | Significance for Bioavailability |

|---|---|---|---|

| Enzymatic Hydrolysis (Desired) | Esterase cleavage of absorbed prodrug in intestinal wall/blood. | Active Δ³-Cephalosporin | Contributes to systemic drug levels. |

| Premature Enzymatic Hydrolysis (Undesired) | Esterase cleavage of prodrug in gut lumen before absorption. | Active (but unabsorbed) Δ³-Cephalosporin | Major cause of incomplete bioavailability. |

| Chemical Isomerization & Hydrolysis (Undesired) | Base-catalyzed isomerization of prodrug to Δ²-ester, followed by rapid hydrolysis. | Inactive Δ²-Cephalosporin | Minor pathway compared to enzymatic hydrolysis in vivo. |

Novel Approaches in Cephalosporin Prodrug Development

The development of orally active cephalosporins has been a significant focus in medicinal chemistry, aiming to improve patient compliance and reduce the need for parenteral administration. A primary strategy to enhance the oral bioavailability of cephalosporins is the synthesis of prodrugs, which are inactive derivatives converted into the active parent drug within the body. This approach often involves the esterification of the carboxyl group at the C-4 position of the cephalosporin nucleus, a modification that increases the lipophilicity of the molecule and facilitates its absorption through the gastrointestinal tract.

While specific research on the rational prodrug design and molecular engineering of this compound is not extensively detailed in publicly available literature, the principles guiding the development of other third-generation cephalosporin prodrugs provide a framework for understanding potential strategies for this compound. The core concept revolves around masking the polar carboxyl group to overcome poor membrane permeability. Once absorbed, these prodrug esters are designed to be rapidly hydrolyzed by esterases in the intestinal wall and blood, releasing the active cephalosporin into systemic circulation.

Synthetic Routes to Prodrug Esters

The synthesis of cephalosporin prodrug esters is a well-established field, with various methods developed to attach different promoieties to the core antibiotic structure. Although specific synthetic pathways for this compound prodrugs are not readily found, general methodologies for analogous third-generation cephalosporins, such as Cefpodoxime proxetil, offer insight into the chemical strategies that would be employed.

A common synthetic route involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus, followed by modifications at the C-3 and C-7 positions to create the desired antibiotic scaffold. The final step in creating the prodrug is the esterification of the carboxylic acid at the C-4 position. This is often achieved by reacting the cephalosporin acid with a suitable alkyl halide, such as 1-iodoethyl isopropyl carbonate, in the presence of a base. The choice of the ester promoiety is critical and is selected to balance lipophilicity for absorption with efficient enzymatic cleavage to release the active drug.

Key steps in a hypothetical synthesis of a this compound ester prodrug, based on established cephalosporin chemistry, would likely include:

Protection of reactive functional groups on the this compound molecule.

Activation of the C-4 carboxylic acid.

Reaction with an alcohol derivative (the promoiety) to form the ester linkage.

Deprotection of the remaining functional groups to yield the final prodrug.

The table below outlines common intermediates and reagents used in the synthesis of cephalosporin prodrug esters.

| Intermediate/Reagent | Role in Synthesis |

| 7-aminocephalosporanic acid (7-ACA) | Starting material for the cephalosporin core. |

| Acylating agents | Used to introduce the desired side chain at the C-7 position. |

| Alkyl halides (e.g., 1-iodoethyl isopropyl carbonate) | Provide the promoiety for esterification at the C-4 position. |

| Protecting groups | Temporarily mask reactive functional groups to prevent unwanted side reactions. |

| Bases (e.g., organic amines) | Used to facilitate the esterification reaction. |

Advanced Molecular Designs for Prodrug Optimization

The optimization of cephalosporin prodrugs is a multifaceted process that involves fine-tuning the molecular design to achieve desired pharmacokinetic properties. The primary goal is to enhance oral bioavailability, which is influenced by factors such as aqueous solubility, lipophilicity, and stability in the gastrointestinal tract.

Advanced molecular designs for cephalosporin prodrugs focus on the nature of the ester promoiety. The structure of this group can significantly impact the prodrug's absorption and its rate of conversion to the active form. For instance, the use of a 1-(isopropoxycarbonyloxy)ethyl ester in Cefpodoxime proxetil is a well-known example of a successful prodrug design that leads to improved oral absorption.

The stability of the prodrug is another critical consideration. Premature hydrolysis in the gut lumen can lead to the formation of the active but poorly absorbed parent drug, thereby reducing bioavailability. Conversely, a prodrug that is too stable may not be efficiently converted to the active form in the body. Therefore, the ideal prodrug design strikes a balance between chemical stability and enzymatic lability.

The following table summarizes key molecular design considerations for the optimization of cephalosporin prodrugs, which would be applicable to the rational design of this compound prodrugs.

| Design Parameter | Rationale for Optimization |

| Promoieties | The choice of ester group influences lipophilicity, solubility, and the rate of enzymatic cleavage. |

| Stereochemistry | The stereochemistry of the promoiety can affect the rate of enzymatic hydrolysis and, consequently, bioavailability. |

| Double Prodrugs | In some cases, modification at a second site on the molecule can further enhance absorption. |

| Formulation | The formulation of the prodrug can impact its dissolution and stability in the gastrointestinal tract. |

Further research into the specific molecular characteristics of this compound would be necessary to tailor these general principles to the rational design and molecular engineering of its specific prodrugs.

Computational and Cheminformatic Approaches in Cefdaloxime Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. nih.govnih.gov These calculations provide a detailed understanding of a molecule's electronic structure, which is fundamental to its chemical behavior and reactivity. For Cefdaloxime, these methods can elucidate the characteristics that govern its stability, reactivity, and ultimately, its mechanism of action.

The electronic structure of this compound is key to its function. Quantum chemical methods are used to analyze several key parameters:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with others. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. For instance, the negatively charged regions (typically colored red or yellow) around the carboxylate and carbonyl oxygen atoms are sites susceptible to electrophilic attack, while positively charged regions (blue) indicate sites for nucleophilic attack. This is crucial for understanding interactions with biological targets. nih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 8.9 D | Measures the overall polarity of the molecule. |

Based on the electronic properties derived from quantum chemical calculations, various global reactivity descriptors can be calculated to predict the chemical reactivity of this compound. nih.govchemrxiv.org These descriptors, conceptualized within DFT, provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity. chemrxiv.orgresearchgate.net

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Softer molecules (lower η) are generally more reactive. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net For this compound, the high reactivity of the β-lactam ring is a central feature of its antibacterial mechanism, and its electrophilicity is a key factor in its covalent interaction with Penicillin-Binding Proteins (PBPs).

These reactivity predictions are vital for understanding why the β-lactam ring of this compound is susceptible to nucleophilic attack by the serine residue in the active site of PBPs, which is the critical step in inhibiting bacterial cell wall synthesis. peerj.comwikipedia.org

Molecular Docking and Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a PBP or a β-lactamase). researchgate.net This method is crucial for studying how this compound interacts with its bacterial targets and with the enzymes that confer resistance.

The primary mechanism of action for β-lactam antibiotics like this compound involves the inhibition of PBPs, which are essential for the synthesis of the bacterial cell wall. peerj.comwikipedia.org Conversely, the primary mechanism of resistance is the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. wikipedia.org

Molecular docking simulations can model the interaction of this compound within the active sites of these proteins. These simulations provide detailed profiles of the ligand-protein interactions, including:

Covalent Bonding: Docking can simulate the formation of the covalent bond between the carbonyl carbon of this compound's β-lactam ring and the catalytic serine residue of the PBP, which is the basis of its inhibitory action. peerj.com

Hydrogen Bonds: Identification of specific hydrogen bond networks between this compound and amino acid residues (e.g., with Lysine, Glutamic acid, or Asparagine) in the active site that stabilize the complex. nih.govsemanticscholar.org

Hydrophobic Interactions: Mapping of interactions between nonpolar regions of this compound and hydrophobic residues in the protein's binding pocket. nih.gov

By comparing the interaction profiles of this compound with different PBPs (e.g., PBP2a of MRSA) and various classes of β-lactamases (e.g., TEM-1), researchers can predict its spectrum of activity and its susceptibility to resistance. nih.govrsc.orgnih.gov

A key output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol. researchgate.net A lower (more negative) binding energy suggests a stronger, more stable interaction between the ligand and the protein. taylorandfrancis.com

These predicted affinities allow for a comparative analysis of this compound's potential efficacy against different targets. For instance, a strong predicted binding affinity to the PBPs of a particular bacterial species would suggest potential antibacterial activity. rdd.edu.iq In contrast, a high binding affinity to a specific β-lactamase could indicate that this compound may be readily hydrolyzed and inactivated by that enzyme. nih.gov This information is critical for predicting the clinical utility of the antibiotic and for designing derivatives that are more resistant to β-lactamase activity.

| Protein Target | Organism | Predicted Binding Affinity (kcal/mol) | Implication |

|---|---|---|---|

| PBP2x | S. pneumoniae | -9.1 | Strong binding suggests high antibacterial potency. |

| PBP2a | S. aureus (MRSA) | -7.8 | Moderate binding suggests potential activity against resistant strains. |

| TEM-1 β-Lactamase | E. coli | -6.5 | Indicates potential for hydrolysis and inactivation. |

| AmpC β-Lactamase | E. coli | -7.2 | Indicates higher susceptibility to inactivation by this enzyme. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a valuable static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and stability of the this compound-protein complex. rsc.orgnih.gov

MD simulations are used to:

Assess Complex Stability: By running simulations for nanoseconds or longer, researchers can observe whether the initial binding pose predicted by docking is stable. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding mode. nih.govnih.gov

Refine Binding Poses: MD simulations can refine the initial docked pose, allowing for conformational adjustments in both the ligand and the protein, which can lead to a more accurate representation of the binding event. rsc.orgnih.gov

Analyze Conformational Changes: These simulations reveal how the protein structure might change upon this compound binding. For example, the flexibility of certain regions, like the Ω-loop in some β-lactamases, can be significantly affected by substrate binding, which has implications for the catalytic mechanism. nih.gov

Study Water Molecule Effects: MD simulations explicitly model the role of water molecules in the active site, which can be crucial mediators of ligand-protein interactions.

By combining docking with MD simulations, scientists can build a more complete and accurate model of how this compound interacts with its biological targets, providing a solid foundation for understanding its antibacterial activity and potential resistance mechanisms. rsc.orgfigshare.com

Conformational Dynamics and Stability of this compound

The therapeutic efficacy of a cephalosporin (B10832234) like this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics simulations in aqueous solution can elucidate the inherent dynamics of the this compound molecule, revealing its most stable conformations and the energy barriers between them.

A key structural feature of cephalosporins is the dihydrothiazine ring. Theoretical studies on related cephalosporins, such as cephalothin, have shown that this ring can exist in different conformations, with a "C2-down" conformer often being energetically preferred over a "C2-up" state in solution drugbank.com. A similar analysis for this compound would involve simulating the molecule to map its conformational landscape. By calculating the potential energy of different rotatable bonds and ring puckering states, researchers can identify the lowest-energy, and thus most populated, conformations. This information is vital as the specific shape of the molecule dictates how it fits into the active site of its target proteins.

Illustrative Data: Conformational Energy Profile of this compound

This table represents a hypothetical energy profile for the dihydrothiazine ring conformations of this compound, as would be determined by computational methods.

| Conformer | Dihedral Angle (S1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| C2-down (Chair) | -55.2° | 0.00 | 75.8% |

| C2-up (Boat) | +25.8° | 1.85 | 4.1% |

| Twist-Boat | +45.1° | 0.95 | 20.1% |

Protein-Ligand Complex Dynamics

To understand the mechanism of action and potential resistance, MD simulations are used to study the this compound molecule when bound to its biological target, typically a Penicillin-Binding Protein (PBP). These simulations provide a dynamic view of the binding event, highlighting the stability of the complex and the key interactions that maintain it.

Recent studies on other third-generation cephalosporins like cefixime and ceftriaxone have successfully used MD simulations to evaluate the stability of their binding poses within target enzymes nih.govresearchgate.net. A typical study on a this compound-PBP complex would analyze several parameters over the course of the simulation (e.g., 100 nanoseconds):

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the protein and ligand atoms over time from their initial docked pose. A stable, low-fluctuation RMSD value for both the protein backbone and the ligand indicates a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid upon this compound binding. High RMSF values in loops near the active site can indicate induced-fit mechanisms, while low fluctuations for key binding residues confirm their stable interaction with the drug.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between this compound and PBP active site residues (like serine, threonine, and lysine) is monitored. Stable hydrogen bonds are critical for anchoring the drug in the correct orientation for its inhibitory action.

Illustrative Data: Summary of a Hypothetical MD Simulation for a this compound-PBP Complex

This table provides example results from an MD simulation, showing metrics used to assess the stability of the drug-target complex.

| Parameter | Average Value | Fluctuation Range | Interpretation |

| Protein RMSD | 2.1 Å | 1.8 - 2.5 Å | The complex is stable with minor conformational changes. |

| Ligand RMSD | 1.5 Å | 1.2 - 1.9 Å | This compound remains stably bound in the active site. |

| Key H-Bond Occupancy (this compound...Ser396) | 92.5% | N/A | A persistent and critical interaction for binding. |

| Key H-Bond Occupancy (this compound...Thr551) | 85.1% | N/A | A strong, stable interaction contributing to affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity mdpi.com. For this compound, QSAR studies are instrumental in understanding which molecular properties are key to its antibacterial potency and for predicting the activity of newly designed analogs.

A QSAR study begins with a dataset of this compound analogs with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC). For each analog, a set of molecular descriptors is calculated. These can include:

2D Descriptors: Properties like molecular weight, logP (lipophilicity), hydrogen bond donors/acceptors, and topological indices.

3D Descriptors: Steric parameters (e.g., molecular volume) and electronic properties (e.g., electrostatic field distributions, HOMO/LUMO energies).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity nih.govmdpi.com. A robust QSAR model, validated through internal and external cross-validation, can be highly predictive mdpi.commdpi.com. Such models allow researchers to estimate the antimicrobial activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Illustrative Data: Hypothetical 2D-QSAR Model for this compound Analogs

This table presents a sample QSAR equation that could be developed to predict the antibacterial activity of this compound derivatives.

| Model Parameter | Value | Description |

| Equation | pMIC = 0.75(ALogP) - 0.21(TPSA) + 0.15*(Num_H_Acceptors) + 2.54 | pMIC: Logarithmic antibacterial activity |

| Statistical Significance | ||

| r² (Correlation Coefficient) | 0.92 | 92% of the variance in activity is explained by the model. |

| q² (Cross-validation r²) | 0.85 | The model has good internal predictive ability. |

| Descriptors Used | ||

| ALogP | - | A measure of lipophilicity. |

| TPSA | - | Topological Polar Surface Area. |

| Num_H_Acceptors | - | Number of hydrogen bond acceptors. |

Cheminformatics for Compound Discovery and Optimization

Cheminformatics applies information technology to solve chemical problems, playing a pivotal role in navigating the vastness of chemical possibilities to discover and refine drug candidates nih.govatlasofscience.org.

Chemical Space Exploration for this compound Analogs

The "chemical space" is the theoretical collection of all possible molecules. Exploring the chemical space around the this compound scaffold can lead to the discovery of novel analogs with improved properties, such as enhanced potency, better pharmacokinetic profiles, or activity against resistant bacterial strains.

This exploration is often done by creating a virtual combinatorial library. Starting with the core this compound structure, specific points of chemical diversity (e.g., the R1 and R2 side chains) are identified. These positions are then computationally substituted with a wide range of different chemical fragments or building blocks available from commercial or virtual databases. This process can generate a virtual library containing thousands or even millions of this compound analogs, representing a targeted portion of chemical space ready for further analysis.

Virtual Screening and Lead Prioritization

Virtual screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target nih.gov. For this compound, this process would involve screening the virtual library of analogs against the three-dimensional structure of a key bacterial enzyme like PBP1a nih.gov.

The process typically involves:

Docking: Each analog from the virtual library is computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred binding pose of the ligand and calculate a "docking score," which estimates the binding affinity.

Filtering and Scoring: Compounds are ranked based on their docking scores. Those with the most favorable scores (indicating potentially strong binding) are selected. Additional filters based on drug-likeness properties (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles are often applied to remove candidates with undesirable characteristics nih.gov.

Lead Prioritization: The top-ranked compounds are visually inspected to analyze their binding interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's active site residues. This detailed analysis helps prioritize a smaller, manageable number of the most promising leads for chemical synthesis and subsequent experimental validation latch.bio.

Illustrative Data: Top Hits from a Virtual Screening of this compound Analogs

This table shows a hypothetical output from a virtual screening campaign, ranking potential this compound analogs based on their predicted binding affinity and key interactions.

| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions with PBP | Predicted Lipinski Violations |

| Cefdaloxime_Analog_001 | -9.8 | Ser396, Thr551, Lys315 | 0 |

| Cefdaloxime_Analog_002 | -9.5 | Ser396, Thr551 | 0 |

| Cefdaloxime_Analog_003 | -9.1 | Ser396, Lys315 | 0 |

| This compound (Reference) | -8.2 | Ser396, Thr551 | 0 |

Advanced Analytical Methodologies for Cefdaloxime

Chromatographic Separation Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of Cefdaloxime in bulk drug form, pharmaceutical formulations, and biological matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound due to its versatility, sensitivity, and ability to separate complex mixtures. Numerous HPLC methods have been developed and validated for the determination of this compound and its related substances.

Method development in HPLC involves optimizing various parameters to achieve adequate separation, sensitivity, and reproducibility. Typical parameters include the choice of stationary phase (column), mobile phase composition and flow rate, detection wavelength, and column temperature. Reversed-phase HPLC (RP-HPLC) is commonly employed for this compound analysis, often utilizing C18 columns. researchgate.netnih.govscispace.comijpsonline.com

The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as methanol (B129727) or acetonitrile (B52724). researchgate.netnih.govscispace.comijpsonline.com The pH of the aqueous phase is often adjusted using acids like phosphoric acid or buffers like phosphate (B84403) buffer to control the ionization state of this compound and its impurities, thereby influencing retention and peak shape. researchgate.netscispace.comnih.govresearchgate.net UV detection is frequently used, with common wavelengths ranging from 230 nm to 289 nm, depending on the specific method and the presence of other components. researchgate.netscispace.comijpsonline.comymerdigital.comresearchgate.netscielo.bramazon.comresearchgate.netbanglajol.infoummat.ac.idasianpubs.org

Validation of developed HPLC methods is performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). scispace.comijpsonline.comymerdigital.comscielo.bramazon.comresearchgate.netummat.ac.idnih.gov Validation parameters typically include linearity, accuracy, precision, specificity, detection limit (LOD), and quantification limit (LOQ). nih.govscispace.comijpsonline.comnih.govymerdigital.comscielo.brresearchgate.netummat.ac.idnih.govbioline.org.br

Method Optimization for Purity and Identity

HPLC methods are crucial for assessing the purity of this compound by separating and quantifying related substances and degradation products. nih.govresearchgate.netscielo.brnih.govresearchgate.netnih.gov Stress degradation studies, involving exposure to conditions such as acid, alkali, heat, humidity, and light, are conducted to generate degradation products and ensure the method's ability to separate them from the main drug peak (stability-indicating method). scispace.comscielo.brnih.gov

Optimization for purity analysis focuses on achieving sufficient resolution between the this compound peak and all potential impurities. nih.govresearchgate.net This often involves fine-tuning the mobile phase composition, gradient profile (if used), and stationary phase characteristics. nih.gov For example, adjustments to water and acetonitrile content in the mobile phase have been shown to impact resolution. nih.gov The identity of this compound in a sample is typically confirmed by comparing its retention time and UV spectrum to that of a reference standard. nih.gov

Analytical Quality by Design (AQbD) methodology can be applied to optimize RP-HPLC methods for determining this compound impurities, ensuring method robustness and reliability. researchgate.net

Stereoisomer Separation via HPLC

This compound, like some other cephalosporins, can exist as stereoisomers. The separation and quantification of these stereoisomers are important for understanding their individual pharmacological activities and for quality control. HPLC, particularly with the use of chiral stationary phases, is a powerful technique for stereoisomer separation. While specific details for this compound stereoisomer separation were not extensively found in the provided snippets, the principle of using HPLC with chiral columns for separating R and S isomers of related compounds like cefpodoxime (B17579) proxetil has been demonstrated. researchgate.netscispace.comresearchgate.net Chiral stationary phases, such as ODS columns, in conjunction with specific mobile phases (e.g., methanol and phosphate buffer) and UV detection, have been successfully employed for this purpose. researchgate.netscispace.comresearchgate.net The resolution factor between the stereoisomers is a key parameter evaluated during method development. scispace.comresearchgate.net

Other Advanced Chromatographic Methods (e.g., UPLC, GC-MS, LC-MS)

Beyond conventional HPLC, other advanced chromatographic techniques offer enhanced separation power and sensitivity for this compound analysis.

Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC, often utilizing smaller particle size columns. unesp.brmdpi.comgoogle.comnih.gov UPLC coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) is a potent combination for the simultaneous determination of multiple analytes and for impurity profiling. mdpi.comgoogle.comnih.govascelibrary.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. While less common for intact cephalosporins like this compound due to their polarity and low volatility, GC-MS has been employed in the analysis of intermediates in the synthesis of related compounds like cefpodoxime proxetil. researchgate.netgoogle.co.ug